![molecular formula C13H14N2O3 B3145843 ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate CAS No. 58286-24-1](/img/structure/B3145843.png)
ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate
Overview
Description
Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to a conjugated system with a methoxyphenylamino substituent. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-methoxyaniline under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the cyanoacetate acts as the nucleophile and the aniline derivative as the electrophile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the product is isolated by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can enhance the efficiency of the synthesis. The final product is typically purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can lead to various derivatives depending on the nucleophile involved.
Scientific Research Applications
Potential Biological Activities
Research indicates that ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate exhibits potential biological activities and may interact with various biomolecules, showing promise in medicinal chemistry as a pharmaceutical intermediate. Its unique structure allows for specific binding interactions with target proteins or enzymes, which could lead to therapeutic applications. Studies on interaction mechanisms reveal that this compound can form complexes with various biomolecules, a crucial property for understanding its potential pharmacological effects. Interaction studies often involve techniques such as spectroscopy or chromatography to elucidate binding affinities and interaction dynamics with target proteins or enzymes.
Structural Similarities
Several compounds share structural similarities with this compound:
Table 1: Structurally Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | Similar backbone but with (2E) configuration | Different geometric arrangement affecting reactivity |
Ethyl 2-cyano-3-(4-methoxyphenyl)but-2-enoate | Shorter carbon chain | Variation in chain length alters physical properties |
Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate | Hydroxy group instead of methoxy | Changes in polarity and potential biological activity |
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. The methoxyphenylamino moiety can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate can be compared with similar compounds such as:
Ethyl (2E)-3-amino-3-[(4-methoxyphenyl)amino]prop-2-enoate: This compound has an amino group instead of a cyano group, which affects its reactivity and applications.
Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate: The presence of a fluorine atom introduces different electronic effects and reactivity patterns.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a different substitution pattern, leading to variations in its chemical behavior and applications.
This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts.
Biological Activity
Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate is an organic compound belonging to the class of cyanoacrylates. It is characterized by a cyano group, an ethyl ester, and a substituted aniline moiety, which contribute to its unique chemical properties and potential biological activities. The molecular formula is with a molecular weight of approximately 233.25 g/mol.
Structural Features
The compound exhibits geometric isomerism due to its (2Z) configuration, where the highest priority substituents on the double bond are on the same side. This configuration can significantly influence its chemical behavior and interactions with biological systems.
Structural Feature | Description |
---|---|
Cyano Group | Provides reactivity and potential for nucleophilic addition. |
Ethyl Ester | Enhances solubility and bioavailability. |
Methoxyphenylamino Moiety | Facilitates hydrogen bonding and π-π interactions with biomolecules. |
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in medicinal chemistry as a pharmaceutical intermediate. Its unique structure allows for specific binding interactions with target proteins or enzymes, which could lead to various therapeutic applications.
The compound's mechanism of action involves several pathways:
- Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions, which may lead to the formation of more complex molecules.
- Hydrolysis : The ester group can undergo hydrolysis, potentially releasing biologically active components.
- Hydrogen Bonding : The methoxyphenylamino moiety can engage in hydrogen bonding with various biological targets, influencing their activity and function.
In Vitro Studies
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines:
- HepG2 (Liver Cancer) : IC50 value of 21 µM.
- MCF-7 (Breast Cancer) : IC50 value of 26 µM.
These studies suggest that the compound exhibits significant cytotoxicity against these cancer cell lines while maintaining selectivity towards normal cells .
Molecular Docking Studies
Molecular docking assessments have indicated that this compound can effectively bind to various protein targets, including those involved in cancer progression. The binding affinity and interaction patterns were analyzed through molecular dynamics simulations, revealing stable interactions over extended periods .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
Compound | Key Features | Biological Activity |
---|---|---|
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | Different geometric arrangement (2E configuration) | Varies in reactivity and binding profiles |
Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate | Hydroxy group instead of methoxy | Altered polarity may influence activity |
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(4-methoxyanilino)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)10(8-14)9-15-11-4-6-12(17-2)7-5-11/h4-7,9,15H,3H2,1-2H3/b10-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXBEFGGJFWDHG-KTKRTIGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)OC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC=C(C=C1)OC)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148855 | |
Record name | 2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58286-24-1 | |
Record name | 2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester, (Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58286-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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